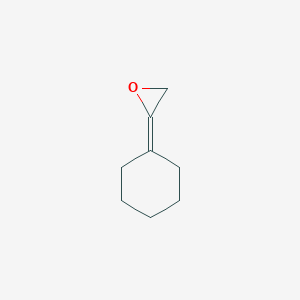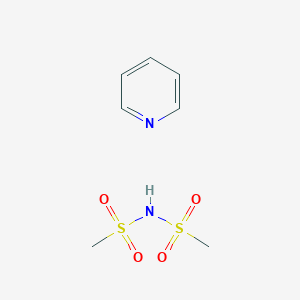![molecular formula C25H50O2Si B14377009 4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one CAS No. 88641-46-7](/img/structure/B14377009.png)
4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one is an organic compound with the molecular formula C25H50O2Si . This compound features a silyl ether functional group, which is known for its stability and resistance to hydrolysis. The presence of a long octadecyl chain imparts hydrophobic properties, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one typically involves the reaction of octadecylsilanol with a suitable pent-3-en-2-one derivative under controlled conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) can be used for silylation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various silyl ether derivatives.
Aplicaciones Científicas De Investigación
4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one involves its interaction with various molecular targets. The silyl ether group can form stable bonds with hydroxyl groups, protecting them from hydrolysis. The long octadecyl chain can interact with hydrophobic regions of biomolecules, enhancing their stability and solubility .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[Dimethyl(octyl)silyl]oxypent-3-en-2-one
- 4-[Dimethyl(hexadecyl)silyl]oxypent-3-en-2-one
- 4-[Dimethyl(dodecyl)silyl]oxypent-3-en-2-one
Uniqueness
4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one is unique due to its long octadecyl chain, which imparts significant hydrophobic properties. This makes it particularly useful in applications where enhanced stability and solubility are required .
Propiedades
Número CAS |
88641-46-7 |
|---|---|
Fórmula molecular |
C25H50O2Si |
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
4-[dimethyl(octadecyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C25H50O2Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(4,5)27-25(3)23-24(2)26/h23H,6-22H2,1-5H3 |
Clave InChI |
IKLPGSTUPYHSNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OC(=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)

![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)



![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)
![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)

![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)


